![molecular formula C6H12O5 B096509 (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 17289-61-1](/img/structure/B96509.png)
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a chemical compound that contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and several functional groups. It has 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (164.16) and its molecular formula (C6H12O5). It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Biochemical Processes
Methyl b-D-ribopyranoside is a naturally occurring compound present in various plants and fungi . It is believed to exert its effects by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and interfering with the growth and replication of pathogenic microorganisms .
Metabolic Disorders
This compound has profound applications in the research of diabetes and metabolic disorders . Its unique properties make it valuable for studying these conditions and developing new therapeutic interventions.
Enzyme Substrate
“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a substrate for various enzymes, including phosphatases, kinase, and dehydrogenases. This makes it a vital component for metabolic pathways in cells.
Redox Reactions
This compound is involved in redox reactions, carrying electrons from one reaction to another . This makes it a key player in many biochemical processes.
Intermediate Metabolite
“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a key intermediate metabolite of the pentose phosphate pathway. This pathway plays a crucial role in the generation of reducing power and biosynthetic precursors in living organisms.
Antibiotic Research
Methyl b-D-ribopyranoside has been used in antibiotic research . It prevents protein synthesis by blocking the elongation step in prokaryotic and eukaryotic ribosomes .
Mechanism of Action
Target of Action
It’s structurally similar compound, β-d-ribopyranose, has been shown to interact with the d-ribose-binding periplasmic protein and d-ribose pyranase in organisms like escherichia coli and bacillus subtilis .
Mode of Action
It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level that can affect the function of the target protein .
Biochemical Pathways
Methyl β-D-ribopyranoside is a sugar alcohol that belongs to the group of pentoses . It has been shown to regulate the growth of bacteria and fungi by altering their metabolic pathways . .
Result of Action
Its role in regulating the growth of bacteria and fungi suggests that it may have antimicrobial properties .
properties
IUPAC Name |
(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-KVTDHHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468854 |
Source
|
Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
17289-61-1 |
Source
|
Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can we learn about the structure of the phosphite triester of methyl β-D-ribopyranoside from the research?
A1: The research primarily focused on understanding the structural features of the phosphite triester of methyl β-D-ribopyranoside. X-ray diffraction analysis was employed to determine the crystal structures of both the phosphite triester (6) and its O,O,O-thiophosphate triester analogue (7) []. This provided valuable insights into the spatial arrangement of atoms within these molecules. Furthermore, computational chemistry, specifically CNDO-2 calculations, were performed on the phosphite triester (6) []. These calculations revealed a significant finding: the phosphorus atom in the phosphite triester carries a relatively high positive charge. This positive charge accumulation is attributed to the inherent strain present within the ester moiety of the molecule [].
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